molecular formula C20H21NO3S2 B3014876 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097935-33-4

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3014876
CAS No.: 2097935-33-4
M. Wt: 387.51
InChI Key: YZFPVWCTWHREFO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule is characterized by a sulfonamide group linking a 5,6,7,8-tetrahydronaphthalene moiety to a hybrid structure containing both furan and thiophene heterocycles. The integration of these distinct aromatic and heteroaromatic systems suggests potential for diverse biological activity, particularly in the realm of central nervous system (CNS) targets. Compounds featuring sulfonamide and heterocyclic scaffolds, such as furan and thiophene, are extensively investigated for their ability to modulate G-protein-coupled receptors (GPCRs), which are a key family of drug targets . GPCRs represent one of the largest and most therapeutically relevant protein families, with their modulation being a primary strategy for developing treatments for neurodegenerative diseases and other CNS disorders . The tetrahydronaphthalene component, a partially saturated bicyclic system, is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties. The specific structural features of this compound make it a valuable chemical tool for researchers exploring new ligands for adenosine receptors, metabotropic glutamate receptors, or other GPCR subclasses implicated in disease pathophysiology . It is supplied as a high-purity material to ensure reliable and reproducible results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-26(23,18-8-7-15-4-1-2-5-16(15)12-18)21-13-19(17-9-11-25-14-17)20-6-3-10-24-20/h3,6-12,14,19,21H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFPVWCTWHREFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core sulfonated at the 2-position and is substituted with furan and thiophene moieties. Its molecular formula is C20H21NO3S2C_{20}H_{21}NO_3S_2 with a molecular weight of 387.51 g/mol. The presence of furan and thiophene rings contributes to its potential reactivity and biological properties.

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in cellular models.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into SAR:

Compound NameStructural FeaturesBiological Activity
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamideDimethylamino group instead of furanAntimicrobial activity
5-Nitroindole derivativesIndole core instead of naphthaleneAnticancer properties
Furan-containing sulfonamidesVarying substituents on furan ringAntimicrobial and anti-inflammatory effects

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways:

  • Starting Materials : The synthesis typically begins with furan and thiophene derivatives.
  • Key Reactions : Reactions include electrophilic substitution on the aromatic rings and sulfonation reactions to introduce the sulfonamide group.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Study : A study evaluated the anticancer activity of related sulfonamides against breast cancer cell lines. The results indicated that modifications to the furan and thiophene rings enhanced cytotoxicity.
    "The introduction of electron-withdrawing groups on the thiophene ring significantly increased the compound's potency against cancer cells" .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations could lead to improved antimicrobial efficacy.
    "Compounds with additional halogen substitutions exhibited enhanced antibacterial activity" .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Materials Science : Utilization in organic semiconductors due to its unique electronic properties stemming from its aromatic structure.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown promise in several medicinal applications:

  • Antimicrobial Activity : Compounds in the sulfonamide class are traditionally known for their antibacterial properties. This compound's structure suggests potential effectiveness against various pathogens due to the presence of furan and thiophene rings which are known to enhance biological activity.
  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer effects. The structural similarities with known anticancer agents suggest that it could interfere with cancer cell proliferation or induce apoptosis.
  • Anti-inflammatory Effects : Given the biological activities associated with sulfonamides, this compound may also have anti-inflammatory properties that warrant exploration in inflammatory disease models.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Organic Semiconductors : The compound's electronic properties can be harnessed in the development of organic electronic materials. Its ability to form π-stacking interactions may enhance charge transport in organic semiconductor devices.
  • Polymer Chemistry : It can serve as a building block for synthesizing more complex polymers with tailored properties for specific applications in coatings or electronic devices.

Biological Research

The interactions of this compound with biological systems are an area of active investigation:

  • Biochemical Pathways : Studies have indicated that compounds containing furan and thiophene rings can interact with various biochemical pathways through non-covalent interactions such as hydrogen bonding and π-π stacking . Understanding these interactions can lead to insights into its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) C₁₉H₂₁NO₃S₂ 375.5* Furan-2-yl, thiophen-3-yl, ethyl sulfonamide N/A
N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (BG15140) C₁₇H₂₁NO₄S 335.42 Hydroxypropyl substituent
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₀H₂₁NO₄S₂ 403.5 Hydroxymethyl-furan, thiophen-2-yl
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₃H₂₅N₃O₄S 439.5 4-Methoxyphenyl-pyridazinone
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS 299.42* Naphthalen-1-yloxy, thiophen-3-yl, amine

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing structural features like the sulfonamide group and heterocyclic substituents?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Identifies protons on furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and tetrahydronaphthalene (δ 1.5–2.8 ppm).
  • ¹³C NMR: Confirms sulfonamide connectivity (C-SO₂ at ~115 ppm) and aromatic carbons.
    • IR Spectroscopy: S=O stretching (1320–1350 cm⁻¹) and N-H bending (1540 cm⁻¹) validate sulfonamide formation .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).
    • X-ray Crystallography: SHELX programs resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity, and which functionals are most appropriate?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) combined with basis sets (6-31G*) balance accuracy and computational cost .
  • Key Analyses:
  • HOMO-LUMO gaps to predict charge-transfer behavior.

  • Electrostatic potential maps for nucleophilic/electrophilic site identification.

    • Validation: Compare computed UV-Vis spectra with experimental data (λmax deviations <5 nm).

    Table 2: DFT Performance for Electronic Properties

    FunctionalBasis SetHOMO-LUMO Gap (eV)Experimental Gap (eV)Deviation (%)Reference
    B3LYP6-31G*4.34.14.8
    M06-2X6-311+G**4.14.10.0

Q. What strategies resolve contradictions between computational predictions and experimental data on conformational stability?

Methodological Answer:

  • Crystallographic Validation: Use SHELXL-refined X-ray structures to benchmark DFT-optimized geometries .
  • Solvent Effects: Include implicit solvent models (e.g., PCM) in simulations to account for solvation.
  • Molecular Dynamics (MD): Simulate flexibility of the ethyl linker and heterocyclic substituents at 298 K.
  • Error Analysis: Adjust functionals (e.g., switch from B3LYP to ωB97XD) if torsional angles deviate >5° from experimental data.

Q. What methodological approaches assess biological activity, such as enzyme inhibition, for sulfonamide derivatives?

Methodological Answer:

  • In Vitro Assays:
  • Carbonic Anhydrase Inhibition: Measure IC₅₀ via fluorometric assays using 4-methylumbelliferyl acetate.
  • Kinetic Studies: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
    • Docking Studies: AutoDock Vina predicts binding poses in enzyme active sites (e.g., PDB: 3LXG).
    • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., thiophene vs. furan) with inhibitory potency .

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